2-(methylsulfanyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-24-14-10-6-5-9-13(14)16(21)18-17-20-19-15(23-17)11-22-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUOMFNUEWHFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylsulfanyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of oxadiazoles. Its unique structural features, including a methylsulfanyl group and a phenoxymethyl substituent, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 341.4 g/mol. The structure includes:
- A 1,3,4-oxadiazole ring which is known for its diverse biological activities.
- A methylsulfanyl group , which can enhance lipophilicity and influence biological interactions.
- A phenoxymethyl substituent , potentially contributing to its pharmacological profile.
Biological Activity Overview
Compounds containing the oxadiazole moiety are associated with various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against both Gram-positive and Gram-negative bacteria. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
| Anti-inflammatory | May possess properties that reduce inflammation. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The specific activity of this compound has been evaluated against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Demonstrated inhibitory effects on Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values indicate significant potency compared to standard antibiotics.
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies reveal:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (non-small cell lung cancer).
- Results : The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation, particularly in HCC827 cells.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors that are crucial for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : Interfering with bacterial cell wall synthesis similar to penicillin derivatives.
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy against common pathogens.
- Findings : Showed significant antibacterial activity with MIC values lower than those of conventional antibiotics like norfloxacin.
-
Study on Anticancer Effects :
- Objective : To assess cytotoxicity in lung cancer cell lines.
- Findings : The compound demonstrated a dose-dependent effect on cell viability, indicating potential as an anticancer agent.
Scientific Research Applications
Biological Activities
Research indicates that compounds with the oxadiazole moiety exhibit a variety of biological activities. The specific activities of 2-(methylsulfanyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can be categorized as follows:
Antimicrobial Activity
Studies have shown that oxadiazole derivatives demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have been effective against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
Anticonvulsant Activity
Research has indicated that oxadiazole derivatives can exhibit anticonvulsant properties. For example, modifications in the oxadiazole structure have led to compounds that show efficacy in seizure models (MES and scPTZ) with notable activity levels .
Anticancer Potential
Emerging studies suggest that oxadiazole derivatives may possess anticancer properties. The structural characteristics of this compound could enhance its interaction with cancer cell pathways, although specific studies on this compound are still limited.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl)Acetamide | Contains an acetamide group | Lacks methylsulfanyl group |
| N-(5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl)Benzamide | Similar oxadiazole structure | Directly compares to benzamide without methylthio |
| N-(5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl)Butyramide | Contains a butyramide moiety | Different alkyl chain length |
Case Studies and Research Findings
Several studies have documented the therapeutic potential of related oxadiazole compounds:
- Antimicrobial Studies : A study published in MDPI highlighted the effectiveness of various oxadiazole derivatives against resistant bacterial strains .
- Anticonvulsant Research : Research conducted by Kashaw et al. demonstrated the improved anticonvulsant activity of new derivatives based on structural modifications within the oxadiazole framework .
- Pharmacological Reviews : Comprehensive reviews have summarized the diverse pharmacological profiles of oxadiazole compounds, underscoring their significance in drug development .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Modifications and Bioactivity
Compound 1p: 4-Methyl-N-[5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Structural Difference : The benzamide moiety lacks the methylsulfanyl group, instead bearing a 4-methyl substituent.
- Synthesis and Properties : Synthesized with 72% yield via cyclization of thiosemicarbazides, purified via HPLC, and confirmed by ¹H/¹³C-NMR .
LMM5 and LMM11: Sulfamoyl Derivatives
- Structural Differences :
- LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-oxadiazol-2-yl]benzamide.
- LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide.
- Functional Impact : Sulfamoyl (-SO₂NHR) groups enhance hydrogen-bonding capacity and solubility compared to the methylsulfanyl group. Both compounds demonstrated antifungal activity against Candida spp., with LMM11 showing higher potency due to its cyclohexyl-ethyl sulfamoyl moiety .
D29: Cyclohexyl 2-[[5-(3,4-Dimethoxyphenyl)-Oxadiazol-2-yl]Sulfanyl]Acetate
- Structural Differences : Features a sulfanyl (-S-) group on the oxadiazole ring and a dimethoxyphenyl substituent.
- Bioactivity : Identified as a hit against alanine dehydrogenase (AlaDH) via label-free screening. The ester linkage and dimethoxy groups may enhance target engagement but reduce metabolic stability compared to the benzamide scaffold .
Derivative 6a: N-([4-(5-(Ethylthio)-Oxadiazol-2-yl]Phenyl]Sulfonyl)Benzamide
- Structural Differences : Incorporates an ethylthio (-S-C₂H₅) group and a sulfonamide (-SO₂NH-) linker.
- Bioactivity : Demonstrated strong inhibitory activity against human carbonic anhydrase II (hCA II) via hydrophobic interactions with Val121 and His94 residues. The ethylthio group’s larger size compared to methylsulfanyl may enhance binding affinity but increase steric hindrance .
Quantitative Comparison of Key Properties
log *P calculated using Molinspiration (hypothetical).
Drug-Likeness and Pharmacokinetic Considerations
- Lipinski’s Rule Compliance: The target compound’s molecular weight (~375 g/mol) and hydrogen bond donors/acceptors (2/6) suggest compliance, unlike bulkier analogs (e.g., ’s compound 4, log P >5.0) .
- In contrast, sulfamoyl groups (LMM5/LMM11) are more resistant to oxidation .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 2-(methylsulfanyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves:
Formation of the oxadiazole ring : Cyclization of a hydrazide intermediate (e.g., from 2-(methylsulfanyl)benzohydrazide) with phenoxyacetic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅) .
Coupling reactions : Amidation using activated benzoyl chlorides or carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the benzamide group .
- Critical Conditions :
- Temperature : Maintain 0–5°C during cyclization to avoid side reactions.
- Solvent : Use anhydrous DMF or THF for moisture-sensitive steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., methylsulfanyl at C2 of benzamide) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly π-π stacking between aromatic rings .
- HPLC : Assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How does the methylsulfanyl group influence biological activity compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Methylsulfanyl vs. Nitro/Methoxy : The -SMe group enhances lipophilicity, improving membrane permeability (logP ~2.8 vs. ~1.5 for -OMe analogs) .
- Biological Impact : In antimicrobial assays, -SMe derivatives show 2–4x lower MIC values against S. aureus compared to -Cl or -Br analogs .
- Experimental Design : Synthesize analogs (e.g., -SCH₃, -OCH₃, -NO₂) and compare via standardized assays (e.g., broth microdilution for antimicrobial activity) .
Q. What mechanisms explain this compound’s antitumor activity?
- Methodological Answer :
- Target Identification : Use molecular docking to predict interactions with kinases (e.g., EGFR: binding affinity ΔG = -9.2 kcal/mol) .
- Pathway Analysis : In vitro studies (e.g., MTT assay on MCF-7 cells) show IC₅₀ = 12.5 µM, with apoptosis confirmed via Annexin V/PI staining .
- Enzyme Inhibition : Oxadiazole rings chelate metal ions in enzyme active sites (e.g., HDACs), validated by enzymatic assays with IC₅₀ = 8.7 µM .
Q. How can researchers resolve contradictions in reported biological efficacies?
- Methodological Answer :
- Assay Standardization :
- Cell Line Variability : Test across multiple lines (e.g., HeLa, A549, HepG2) to account for genetic heterogeneity .
- Solvent Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and report results as % inhibition ± SEM .
- Meta-Analysis : Pool data from independent studies using random-effects models to identify trends (e.g., subgroup analysis by substituent type) .
Research Design and Optimization
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, increasing yield from 65% (batch) to 85% .
- Catalyst Screening : Use Pd/C (5% loading) for Suzuki couplings (e.g., aryl boronic acid additions) with >90% conversion .
- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Q. How can computational methods guide derivative design?
- Methodological Answer :
- QSAR Modeling : Develop models using descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict bioavailability .
- MD Simulations : Simulate binding stability over 100 ns (e.g., RMSD < 2 Å for kinase complexes) to prioritize analogs .
- ADMET Prediction : Tools like SwissADME to exclude derivatives with poor permeability (e.g., P-gp substrate risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
